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molecular formula C3H7NO2 B026788 Isopropyl nitrite CAS No. 541-42-4

Isopropyl nitrite

Cat. No. B026788
M. Wt: 89.09 g/mol
InChI Key: SKRDXYBATCVEMS-UHFFFAOYSA-N
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Patent
US04604243

Procedure details

A mixture of 2.28 g (25 mmols) of distilled aniline, 30 mL of acetonitrile, 2.6 mL (31 mmols) of concentrated hydrochloric acid, 30 mL (456 mmols) of distilled acrylonitrile (AN), and 0.36 g (2.5 mmols) of cuprous oxide was stirred for five minutes under nitrogen. A mixture of 2.8 g (31 mmols) of isopropyl nitrite (IPN) and 30 mL of acetonitrile was added dropwise over a period of 20 minutes. The mixture warmed to 45° C. and nitrogen gas evolved. After stirring at ambient temperature for two hours, the dark mixture was worked up to provide an 84% yield of 2-chloro-3-phenylpropionitrile (CPPN).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:8].[C:9](#[N:12])[CH:10]=[CH2:11].N(OC(C)C)=O>C(#N)C>[Cl:8][CH:10]([CH2:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]#[N:12]

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C=C)#N
Name
cuprous oxide
Quantity
0.36 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
N(=O)OC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred for five minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for two hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC(C#N)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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